molecular formula C25H23F3N2O4 B8424213 AM-206 free acid CAS No. 1219935-54-2

AM-206 free acid

Cat. No.: B8424213
CAS No.: 1219935-54-2
M. Wt: 472.5 g/mol
InChI Key: PIAPZCGCWAHOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AM-206 free acid is an anti-microRNA (anti-miR) candidate designed to target miR-206, a non-coding RNA implicated in neurodegenerative processes. In preclinical studies, AM-206 was administered via intraventricular injection or intranasal delivery in Tg2576 mice, a model of Alzheimer’s disease (AD). Its intranasal delivery method offers a non-invasive alternative to direct brain injections, with comparable efficacy in reaching the central nervous system .

Properties

CAS No.

1219935-54-2

Molecular Formula

C25H23F3N2O4

Molecular Weight

472.5 g/mol

IUPAC Name

2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetic acid

InChI

InChI=1S/C25H23F3N2O4/c1-2-30(24(33)34-16-17-6-4-3-5-7-17)15-20-12-21(25(26,27)28)8-9-22(20)19-10-18(11-23(31)32)13-29-14-19/h3-10,12-14H,2,11,15-16H2,1H3,(H,31,32)

InChI Key

PIAPZCGCWAHOKS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=CN=CC(=C2)CC(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

AM-206 belongs to the broader class of oligonucleotide-based therapeutics, which includes DNAzymes and ribozymes. These compounds share the goal of modulating RNA activity but differ in mechanisms, delivery, and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of AM-206 Free Acid, DNAzymes, and Ribozymes

Parameter This compound DNAzymes Ribozymes
Type Anti-miR oligonucleotide Catalytic DNA Catalytic RNA
Mechanism Binds to miR-206, inhibiting its function Cleaves target RNA via catalytic loop Cleaves RNA at specific sites
Target miR-206 (neurodegeneration) Variable (e.g., c-Jun mRNA in cancer) Viral RNA, oncogenic RNAs
Delivery Methods Intraventricular, intranasal Intravenous, localized Vector-based delivery
Efficacy in Models Improved synaptic density, memory in AD mice Reduced tumor growth in preclinical studies Gene silencing in vitro/in vivo
Advantages Non-invasive delivery option High specificity, catalytic activity Self-cleaving, no protein cofactors required
Limitations Limited data on long-term safety Susceptibility to nuclease degradation Stability challenges in vivo

Key Findings:

Mechanistic Differences :

  • AM-206 acts as a miRNA inhibitor, blocking miR-206’s interaction with downstream targets. In contrast, DNAzymes and ribozymes catalyze RNA cleavage, directly reducing target RNA levels .
  • DNAzymes require a divalent cation (e.g., Mg²⁺) for catalytic activity, while ribozymes function independently but face stability issues in biological systems .

Delivery and Bioavailability: AM-206’s intranasal administration bypasses the blood-brain barrier, a critical advantage for neurodegenerative applications. DNAzymes and ribozymes often require chemical modifications (e.g., phosphorothioate linkages) or nanoparticle encapsulation to enhance stability and delivery .

Therapeutic Scope :

  • AM-206 is specialized for AD-related miR-206 inhibition, whereas DNAzymes (e.g., Dz13 for cancer) and ribozymes (e.g., ANGIOZYME for angiogenesis) have broader applications in oncology and viral infections .

Critical Analysis of Evidence Limitations

The provided evidence lacks direct comparative studies or quantitative data (e.g., IC₅₀ values, pharmacokinetic profiles) for AM-206 against other oligonucleotides. For instance:

  • focuses solely on AM-206’s effects in AD models without benchmarking against DNAzymes/ribozymes.
  • No tables or figures in the evidence compare molecular weights, binding affinities, or toxicity profiles.

Thus, this analysis relies on mechanistic inferences and general class properties, highlighting the need for future studies to validate these comparisons experimentally.

Preparation Methods

Synthesis of Trifluoromethylphenylpyridine Scaffold

The trifluoromethyl group is introduced early due to its strong electron-withdrawing nature, which directs subsequent electrophilic substitutions. A Suzuki-Miyaura cross-coupling between 4-(trifluoromethyl)phenylboronic acid and a bromopyridine derivative (e.g., 5-bromo-3-pyridinylacetic acid ethyl ester) under palladium catalysis forms the biaryl linkage. Typical conditions involve Pd(PPh₃)₄, Na₂CO₃, and a 1,4-dioxane/water solvent system at 80–100°C.

Key Reaction :

\chemfigBr[:30]Py[:330]COOEt+\chemfigB(OH)2[:30]C6H3(CF3)[:330]Pd(PPh3)4\chemfigPy[:30]C6H3(CF3)[:330]COOEt\chemfig{Br-[:30]Py-[:330]COOEt} + \chemfig{B(OH)2-[:30]C6H3(CF3)-[:330]} \xrightarrow{\text{Pd(PPh}3\text{)}4} \chemfig{Py-[:30]C6H3(CF_3)-[:330]COOEt}

Introduction of the Ethylaminomethyl Group

Reductive amination of the trifluoromethylphenylpyridine intermediate with ethylamine and formaldehyde generates the aminomethyl side chain. The amine is immediately protected with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to prevent undesired side reactions:

\chemfigPyC6H3(CF3)CH2NH2+\chemfigClC(=O)OCH2C6H5\chemfigPyC6H3(CF3)CH2N(Et)C(=O)OCH2C6H5\chemfig{Py-C6H3(CF3)-CH2NH2} + \chemfig{ClC(=O)OCH2C6H5} \rightarrow \chemfig{Py-C6H3(CF3)-CH2N(Et)C(=O)OCH2C6H_5}

Ester Hydrolysis to Free Acid

Saponification of the ethyl ester with aqueous NaOH followed by acidification (HCl) yields the carboxylic acid:

\chemfigPyC6H3(CF3)COOEtNaOH\chemfigPyC6H3(CF3)COONa+HCl\chemfigPyC6H3(CF3)COOH\chemfig{Py-C6H3(CF3)-COOEt} \xrightarrow{\text{NaOH}} \chemfig{Py-C6H3(CF3)-COO^-Na^+} \xrightarrow{\text{HCl}} \chemfig{Py-C6H3(CF_3)-COOH}

Regioselectivity in Pyridine Functionalization

Pyridine’s electronic asymmetry complicates positional control during coupling reactions. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) ensures precise substitution at the 5-position.

Stability of the Cbz Protecting Group

The Cbz group is susceptible to hydrogenolysis and acidic conditions. Employing mild deprotection agents (e.g., H₂/Pd-C in ethanol) preserves the integrity of the trifluoromethyl and pyridine moieties.

Purification of Hydrophobic Intermediates

Reverse-phase chromatography (C18 column) with acetonitrile/water gradients resolves closely eluting species, while trituration with hexane/ethyl acetate removes lipophilic impurities.

Analytical Characterization

Critical quality control parameters for AM-206 free acid include:

ParameterMethodSpecification
PurityHPLC (UV 254 nm)>98%
Molecular WeightHRMS (ESI+)494.440 [M+H]⁺
Trifluoromethyl Content¹⁹F NMRδ -62.5 ppm (q, J = 8.5 Hz)
Carboxylic Acid ConfirmationIR Spectroscopy1705 cm⁻¹ (C=O stretch)

Data from Hodoodo Chemicals indicate the free acid is soluble in DMSO but insoluble in water, necessitating formulation in aprotic solvents for biological assays.

Comparative Analysis of Synthetic Approaches

While the fragment coupling method is modular, a convergent synthesis assembling pre-functionalized subunits might enhance overall yield:

  • Parallel Synthesis of Fragments :

    • Pyridineacetic acid (from 3-pyridinemethanol via oxidation and esterification).

    • Trifluoromethylphenylamine (via Ullmann coupling of 4-bromotrifluoromethylbenzene with ammonia).

  • Final Assembly :

    • Peptide coupling reagents (HATU, EDCI) mediate amide bond formation between fragments.

This approach minimizes side reactions but requires stringent temperature control (−20°C to 0°C) to prevent epimerization.

Industrial-Scale Considerations

Large-scale production faces hurdles:

  • Cost of Trifluoromethyl Reagents : Hexafluoroethane (CF₃CF₃) or trifluoromethyl copper (CuCF₃) are expensive but essential for introducing the CF₃ group.

  • Waste Management : Fluorinated byproducts require specialized disposal to prevent environmental contamination.

  • Process Intensification : Continuous-flow reactors could improve heat transfer and reduce reaction times for exothermic steps (e.g., Suzuki couplings) .

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing AM-206 free acid?

Answer:
Synthesis of this compound typically involves multi-step organic reactions, such as acid-catalyzed ester hydrolysis or deprotection of labile functional groups. Characterization should employ a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., 1H^1H, 13C^{13}C, and 2D-COSY spectra to confirm purity and identify proton environments).
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and isotopic patterns.
  • HPLC-PDA for quantifying purity and detecting degradation products.
    For reproducibility, document reaction conditions (solvent, temperature, catalysts) and validate protocols against established standards .

Basic: How should researchers design a literature review focused on this compound’s biological activity?

Answer:
A systematic review requires:

Primary vs. Secondary Sources : Prioritize peer-reviewed journals over patents or preprints to ensure rigor. Use databases like PubMed and SciFinder with search terms like “this compound AND [biological target]”.

Data Extraction : Tabulate key findings (e.g., IC50_{50} values, assay types) and note inconsistencies in experimental models (e.g., in vitro vs. in vivo).

Critical Appraisal : Evaluate study limitations (e.g., sample size, control groups) using frameworks like GRADE or QUADAS-2 .

Advanced: How can contradictory data on this compound’s pharmacokinetic properties be resolved?

Answer:
Contradictions often arise from methodological variability:

  • Source Analysis : Compare bioavailability studies for differences in administration routes (oral vs. intravenous) or formulations (salt vs. free acid).
  • Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers. Adjust for covariates like species-specific metabolism or co-administered agents.
  • Experimental Validation : Replicate conflicting studies under controlled conditions, ensuring standardized protocols for plasma sampling and LC-MS/MS quantification .

Advanced: What strategies optimize this compound’s stability in aqueous solutions for long-term assays?

Answer:
Stability challenges include hydrolysis and oxidation. Mitigation strategies:

  • Buffering : Use phosphate-buffered saline (PBS) at pH 6.5–7.4 to minimize acid/base degradation.
  • Temperature Control : Store solutions at 4°C with antioxidants (e.g., 0.1% BHT) and inert gas purging (N2_2/Ar).
  • Analytical Monitoring : Conduct accelerated stability studies (40°C/75% RH) and track degradation via UPLC-UV at 24-hour intervals. Compare results to ICH Q1A guidelines .

Advanced: How should researchers address discrepancies in reported binding affinities of this compound across studies?

Answer:
Discrepancies may stem from assay design or instrumentation:

  • Assay Calibration : Validate binding assays (e.g., SPR, ITC) with positive controls (e.g., known ligands).
  • Data Normalization : Account for batch-to-batch variability in compound purity using orthogonal methods (e.g., NMR vs. HPLC).
  • Cross-Study Comparison : Adjust for differences in buffer ionic strength, temperature, and protein concentrations. Publish raw data in supplementary materials to enable reanalysis .

Basic: What are the ethical and practical considerations for sharing this compound-related data?

Answer:

  • Data Licensing : Use CC-BY-SA 3.0 or similar open-access licenses to permit reuse with attribution.
  • Reproducibility : Share synthetic protocols, spectral data, and assay conditions via repositories like Zenodo or ChemRxiv.
  • Collaboration Agreements : Draft material transfer agreements (MTAs) specifying permitted uses and citation requirements when sharing samples .

Advanced: How can machine learning models improve the predictive modeling of this compound’s interactions?

Answer:

  • Feature Selection : Train models on descriptors like logP, polar surface area, and molecular docking scores.
  • Dataset Curation : Aggregate bioactivity data from ChEMBL and PubChem, ensuring balanced representation of active/inactive compounds.
  • Validation : Use k-fold cross-validation to assess model robustness and compare performance metrics (AUC-ROC, RMSE) against classical QSAR approaches .

Basic: What are the best practices for documenting experimental failures in this compound research?

Answer:

  • Failure Logs : Maintain a lab notebook detailing failed reactions (e.g., incomplete hydrolysis, side products) with timestamps and environmental conditions.
  • Root-Cause Analysis : Use Fishbone diagrams to trace failures to variables like reagent purity or humidity.
  • Publication of Negative Data : Submit to journals like Journal of Negative Results to prevent redundant efforts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.